molecular formula C12H14N4S B1350621 3-Phenyl-5-piperazino-1,2,4-thiadiazole CAS No. 306935-14-8

3-Phenyl-5-piperazino-1,2,4-thiadiazole

Cat. No. B1350621
M. Wt: 246.33 g/mol
InChI Key: UMFMHSLRNJBGKO-UHFFFAOYSA-N
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Description

3-Phenyl-5-piperazino-1,2,4-thiadiazole is a chemical compound with the CAS Number: 306935-14-8. It has a molecular weight of 247.34 .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-5-piperazino-1,2,4-thiadiazole is represented by the SMILES string C1CN (CCN1)c2nc (ns2)-c3ccccc3 . The InChI code for the compound is 1S/C12H14N4S/c1-2-4-10 (5-3-1)11-14-12 (17-15-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Antimicrobial Applications

3-Phenyl-5-piperazino-1,2,4-thiadiazole and its derivatives have shown significant promise in antimicrobial applications. A variety of studies have demonstrated their efficacy against different microbial strains:

  • Antibacterial and Antifungal Properties : Compounds containing the 3-Phenyl-5-piperazino-1,2,4-thiadiazole moiety have been found to exhibit antibacterial and antifungal activities. This includes effectiveness against Staphylococcus aureus, Escherichia coli, Klabsiella pneumoniae, Proteus vulgaris, Aspergillus fumigatus, Candida glabrata, Candida albacans, and Candida krusei (Ram, Dubey, & Chaudhary, 2016). Also, specific derivatives have shown good to moderate antimicrobial activity against test microorganisms like G. zeae, C. mandshurica, and F. oxysporum (Wu Qi, 2014).

  • Synthetic Optimization for Antimicrobial Activity : Research on the synthesis and optimization of these compounds for enhanced antimicrobial effects is ongoing. This includes the investigation of different reaction conditions and the development of novel synthetic routes (Hamama et al., 2017).

Cancer Research

Some derivatives of 3-Phenyl-5-piperazino-1,2,4-thiadiazole have been studied for their potential in cancer treatment:

  • Antitumor Activity : Certain derivatives have been synthesized and evaluated for their antitumor properties. This includes testing against various cancer cell lines, showing moderate to good antiproliferative potency (Chowrasia et al., 2017).

Other Applications

Additionally, these compounds have shown potential in other areas of scientific research:

  • Anticonvulsant and Muscle Relaxant Activities : Some derivatives have been synthesized and evaluated for their anticonvulsant and muscle relaxant properties, with varying degrees of effectiveness (Almasirad et al., 2007).
  • Antioxidant Properties : The synthesis and evaluation of certain derivatives for their antioxidant activities have been explored, demonstrating promising results in this field as well (Hamama, Gouda, Badr, & Zoorob, 2013)

Safety And Hazards

The compound is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and serious eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

3-phenyl-5-piperazin-1-yl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-2-4-10(5-3-1)11-14-12(17-15-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFMHSLRNJBGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380640
Record name 3-Phenyl-5-piperazino-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-piperazino-1,2,4-thiadiazole

CAS RN

306935-14-8
Record name 3-Phenyl-5-piperazino-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate (5.06 g, 14.6 mmol) in ethyl acetate (80 ml) was added a 4 N solution of hydrogen chloride in ethyl acetate (40 ml), and the mixture was stirred at room temperature for 5 hours. Hexane (200 ml) was added to the reaction mixture and a precipitated solid was collected by filtration. The obtained solid was added to an aqueous saturated sodium bicarbonate solution (300 ml), followed by stirring at room temperature for 2 hours. The obtained powder was collected by filtration to yield 2.77 g (77.0%) the desired product.
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Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Jørgensen, LL Grimm, N Sindhuwinata… - Angewandte …, 2012 - Wiley Online Library
Glycosyltransferases (GTs) are ubiquitous enzymes that form glycosidic bonds by the transfer of monosaccharides from donors, typically nucleotide sugar donors, to carbohydrate, …
Number of citations: 28 onlinelibrary.wiley.com
T Kondo, T Nekado, I Sugimoto, K Ochi, S Takai… - Bioorganic & medicinal …, 2008 - Elsevier
A series of (4β-substituted)-l-prolylpyrrolidine analogs lacking the electrophilic nitrile function were synthesized and their dipeptidyl peptidase IV (DPP-IV) inhibitory activity and duration …
Number of citations: 34 www.sciencedirect.com
K Dahl, TL Collier, R Cheng, X Zhang… - Journal of Labelled …, 2018 - Wiley Online Library
Carbon‐11‐labeled carbon dioxide is the most common feedstock for the synthesis of positron emission tomography radiotracers and can be directly used for 11 C‐carbonylation. …
S Wang, S Vidal - Carbohydr. Chem, 2013 - books.google.com
Carbohydrates are implicated in several biological phenomena and play an important role in fecundation, cancer and bacterial or viral infection. The biosynthesis of oligosaccharides …
Number of citations: 21 books.google.com

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